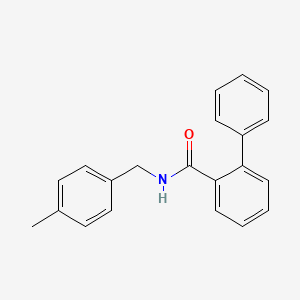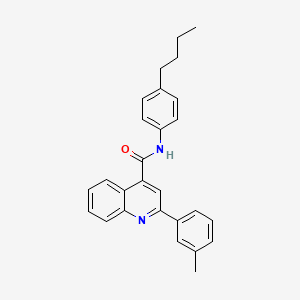![molecular formula C14H16N2OS B4773012 N-(3-methylphenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B4773012.png)
N-(3-methylphenyl)-N'-[2-(2-thienyl)ethyl]urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea compounds, including those similar to N-(3-methylphenyl)-N'-[2-(2-thienyl)ethyl]urea, often involves the reaction of amines with isocyanates, as demonstrated in various studies. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides a method for synthesizing ureas from carboxylic acids, showcasing the versatility and efficiency of contemporary synthetic routes (Thalluri et al., 2014). Additionally, directed lithiation techniques have been applied to N,N-dimethylurea and tert-butyl carbamate derivatives, demonstrating the utility of organolithium reagents in functionalizing urea molecules for further reactions (Smith et al., 2013).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-(3-methylphenyl)-N'-[2-(2-thienyl)ethyl]urea, is crucial for their chemical behavior and interaction with biological systems. Spectroscopic and X-ray diffraction (XRD) techniques are commonly used to characterize these molecules. For example, a study on ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives used NMR, FT-IR, UV–Vis, and SC-XRD techniques to elucidate their structures and perform density functional theory (DFT) studies for insight into their electronic properties (Haroon et al., 2019).
Chemical Reactions and Properties
Urea compounds participate in various chemical reactions, demonstrating a range of reactivities depending on their structure. N,N-bis(2-picolyl)ureas' solvolysis in alcohol solvents catalyzed by Cu(II) ions exemplifies the complex behavior of urea derivatives in the presence of metal ions, leading to selective bond cleavage (Belzile et al., 2014).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-11-4-2-5-12(10-11)16-14(17)15-8-7-13-6-3-9-18-13/h2-6,9-10H,7-8H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQVENFYMMLLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N'-[2-(2-thienyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B4772934.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4772942.png)

![2-(4-bromo-2-chlorophenoxy)-2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4772969.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4772971.png)
![diethyl 5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4772980.png)


![3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4772995.png)
![N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B4773000.png)
![2-({3-[(2-thienylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4773011.png)
![N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide](/img/structure/B4773027.png)
![(4-{[2-(4-nitrophenyl)-3-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4773028.png)
![N-{4-[N-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B4773033.png)